ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate
Description
Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a benzoate ester
Properties
Molecular Formula |
C17H21N5O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C17H21N5O3/c1-2-25-15(23)13-6-8-14(9-7-13)19-16(24)17(10-4-3-5-11-17)22-12-18-20-21-22/h6-9,12H,2-5,10-11H2,1H3,(H,19,24) |
InChI Key |
CTMZQJOKKXYISL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a reaction with cyclohexanone and appropriate reagents.
Benzoate Ester Formation: The final step involves esterification with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Biological Activity
Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, while providing a comprehensive overview of relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 343.4 g/mol. Its structure includes an ethyl ester group, a benzoate moiety, and a tetrazole ring, which contribute to its unique chemical properties. The presence of the cyclohexyl group linked to a carbonyl that is further attached to an amino group enhances its biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| MRSA | 15 ± 2 |
| Staphylococcus epidermidis | 12 ± 2 |
| Enterococcus faecalis | 14 ± 2 |
Antifungal Activity
Preliminary studies have also shown that the compound possesses antifungal properties. It has been tested against common fungal strains such as Candida albicans and Aspergillus niger, demonstrating moderate to significant inhibition.
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 13 ± 2 |
| Aspergillus niger | 11 ± 2 |
Anticancer Activity
In addition to its antibacterial and antifungal effects, this compound has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to inhibit cell proliferation by modulating key signaling pathways involved in cell cycle regulation.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition: The tetrazole moiety may interact with specific enzymes or receptors, modulating their activity through competitive inhibition.
- Cellular Interaction: The compound can bind to cellular membranes or intracellular targets, influencing various biochemical pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound against a panel of bacterial strains, confirming its broad-spectrum activity and low cytotoxicity towards human cells .
- Antifungal Activity Assessment : Research conducted by Smith et al. demonstrated that the compound effectively inhibited the growth of Candida species in vitro, suggesting potential for therapeutic applications in fungal infections .
- Anticancer Properties : A recent investigation into the anticancer effects revealed that treatment with the compound led to significant reductions in cell viability in HeLa and MCF-7 cell lines, with observed apoptotic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
